4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide
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Description
The compound “4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide” is a complex organic molecule. It contains a fluorophenyl group, a sulfonyl group, a thiochromeno group, and a thiazolyl group, all attached to a butanamide backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely confer a variety of properties to the molecule, including its reactivity, polarity, and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the other reactants present. The fluorophenyl, sulfonyl, thiochromeno, and thiazolyl groups could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could make the compound more electronegative, while the presence of a sulfonyl group could make it more polar .Scientific Research Applications
Fluoroalkylative Aryl Migration
The study by He et al. (2015) demonstrates the synthetic utility of fluorinated sulfinate salts in the silver-catalyzed fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides. This process showcases the importance of these compounds in facilitating complex molecular transformations, highlighting their potential applications in organic synthesis and the development of new molecules with diverse biological activities (He et al., 2015).
Anticonvulsant Agents
Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety with demonstrated anticonvulsant activity. This research suggests the potential of structurally related compounds in the development of new therapeutic agents targeting neurological disorders (Farag et al., 2012).
Detection Techniques in Environmental Sciences
Wang et al. (2012) described a new fluorescent probe based on a sulfonamide bond for selective discrimination of toxic benzenethiols over aliphatic thiols, illustrating the compound's relevance in environmental monitoring and the detection of biologically active substances (Wang et al., 2012).
Antidiabetic Agents
Faidallah et al. (2016) explored the synthesis of fluoropyrazolesulfonylurea and thiourea derivatives as hypoglycemic agents, showcasing the potential biomedical application of similar sulfonamide compounds in managing diabetes and related metabolic disorders (Faidallah et al., 2016).
Spectroscopic and Theoretical Investigation
Budziak et al. (2019) conducted spectroscopic and theoretical investigations on 2-amino-1,3,4-thiadiazoles, which are structurally related, revealing their dual fluorescence effects and suggesting potential applications as fluorescence probes in biology and molecular medicine (Budziak et al., 2019).
properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S3/c21-13-7-9-14(10-8-13)29(25,26)11-3-6-18(24)22-20-23-19-15-4-1-2-5-16(15)27-12-17(19)28-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINRZKDZFCFKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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